molecular formula C16H11Cl2NO B2431028 2-Phenylquinoline-4-carbonyl chloride hydrochloride CAS No. 7187-80-6

2-Phenylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B2431028
CAS No.: 7187-80-6
M. Wt: 304.17
InChI Key: MHADDXHZPKUFBY-UHFFFAOYSA-N
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Description

2-Phenylquinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C16H11Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinoline-4-carbonyl chloride hydrochloride typically involves the following steps:

    Formation of 2-Phenylquinoline: This can be achieved through the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid.

    Reduction: The nitro group is reduced to an amine group.

    Acylation: The amine group is acylated to form the carbonyl chloride derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chloride.

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential as a histone deacetylase (HDAC) inhibitor , which plays a critical role in cancer treatment by influencing gene expression related to cancer progression. Research indicates that derivatives of 2-phenylquinoline-4-carbonyl chloride hydrochloride exhibit promising biological activities, particularly as selective HDAC inhibitors .

Case Studies :

  • A study developed a series of compounds based on this structure that demonstrated potent antiproliferative effects against cancer cell lines, specifically targeting HDAC3 .
  • Another investigation synthesized derivatives that displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its versatility in addressing both cancer and infectious diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . The structural modifications of 2-phenylquinoline derivatives have shown enhanced activity against various bacterial strains. For instance, certain synthesized derivatives exhibited high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other structurally similar compounds:

Compound NameStructure TypeNotable Properties
2-Phenylquinoline-4-carboxylic acidCarboxylic acid derivativeExhibits HDAC inhibitory properties
Quinoline-2-carboxylic acidCarboxylic acid derivativeKnown for antimicrobial activity
2-AminoquinolineAmino derivativePotential antitumor activity
4-(Trifluoromethyl)quinolineFluorinated quinolineIncreased lipophilicity and biological activity

The carbonyl chloride functionality in this compound enhances its reactivity compared to other quinoline derivatives, facilitating more diverse synthetic applications.

Mechanism of Action

The mechanism of action of 2-Phenylquinoline-4-carbonyl chloride hydrochloride involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . This makes it a valuable lead compound in the development of anticancer drugs.

Comparison with Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: This compound shares a similar quinoline structure but with a carboxylic acid group instead of a carbonyl chloride.

    2-Phenylquinoline-4-carboxamide: Similar structure with a carboxamide group.

    2-Phenylquinoline-4-methanol: Contains a hydroxyl group instead of a carbonyl chloride.

Uniqueness: 2-Phenylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific functional group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Biological Activity

2-Phenylquinoline-4-carbonyl chloride hydrochloride (CAS No. 7187-80-6) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

This compound is a derivative of quinoline, a class of compounds known for their significant biological properties. The compound features a carbonyl chloride functional group, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Histone Deacetylase (HDAC) Inhibition : This compound has been identified as a selective inhibitor of HDACs, which are crucial in regulating gene expression and are implicated in cancer progression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression patterns that may suppress tumor growth .
  • Antibacterial Activity : Research has demonstrated that derivatives of 2-phenylquinoline exhibit antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Modifications in the structure can enhance binding affinity to bacterial targets, improving their efficacy .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of 2-phenylquinoline derivatives, revealing that certain modifications significantly enhance their activity against cancer cell lines. For instance, compounds with higher lipophilicity showed increased potency against H460 and MKN-45 cell lines .
  • Antibacterial Evaluation : In another study, various 2-phenylquinoline derivatives were synthesized and tested for antibacterial activity. Compounds demonstrated varying levels of effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting strong inhibition against MRSA strains .

Table 1: Summary of Biological Activities

Biological ActivityTarget Organism/EnzymeObserved EffectReference
HDAC InhibitionHDAC3Potent anticancer activity
AntibacterialS. aureusSignificant inhibition
AntibacterialE. coliModerate inhibition
AnticancerVarious Cancer Cell LinesHigh selectivity

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as aniline and substituted benzaldehydes. Structural modifications can lead to enhanced biological activities by altering the electronic properties and steric factors influencing interactions with biological targets .

Properties

IUPAC Name

2-phenylquinoline-4-carbonyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO.ClH/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14;/h1-10H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHADDXHZPKUFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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